Octahydro-4,7-methano-1H-indenecarboxylic acid
Description
Octahydro-4,7-methano-1H-indenecarboxylic acid is a tricyclic bicyclic compound characterized by a fused bicyclo[2.2.1]heptane (norbornane) framework with a carboxylic acid substituent. Its structure confers rigidity and stereochemical complexity, influencing its physicochemical properties and reactivity. A related dicarboxylic acid variant, octahydro-4,7-methano-1H-indene-5,-dicarboxylic acid, is documented with molecular formula $ \text{C}{12}\text{H}{16}\text{O}_4 $, highlighting the versatility of the core structure in accommodating multiple functional groups .
Properties
CAS No. |
30772-72-6 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]decane-3-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c12-11(13)9-4-3-8-6-1-2-7(5-6)10(8)9/h6-10H,1-5H2,(H,12,13) |
InChI Key |
ONBQOCZVFSXWQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Octahydro-4,7-methano-1H-indenecarboxylic Acid
Detailed Stepwise Preparation
Grignard Addition to Octahydro-4,7-methano-inden-5-one
- Reagents and Conditions: Methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) is added to octahydro-4,7-methano-inden-5-one under nitrogen atmosphere.
- Temperature: Maintained at 15–30 °C during addition and reaction.
- Reaction Time: 3–4 hours for addition, followed by 1 hour stirring.
- Quenching: Acetic acid and ice are used to quench the reaction.
- Product: 5-methyl-octahydro-4,7-methano-inden-5-ol.
- Yield: Approximately 90% crude yield.
- Characterization: ¹H NMR confirms the structure of the alcohol intermediate.
Dehydration to Hexahydro-4,7-methano-indene Isomers
- Reagents and Conditions: The crude alcohol is heated to 105–110 °C to distill off THF, then treated with p-toluenesulfonic acid (PTSA) and toluene.
- Reaction: Reflux with azeotropic removal of water for 25–30 hours.
- Workup: Quenched with water, washed with sodium carbonate solution.
- Product: Mixture of hexahydro-4,7-methano-indene isomers including 5-methylene-octahydro-4,7-methano-indene.
- Yield: 92%.
- Boiling Point: ~130 °C at 80 mmHg.
- Characterization: ¹H NMR shows characteristic olefinic and aliphatic protons.
Hydroformylation to Aldehydes
- Catalyst: Carbonyl hydrido tris(triphenylphosphine)rhodium(I).
- Reagents: Hexahydro-4,7-methano-indene isomers, syngas (CO/H₂ 50:50).
- Conditions: Pressurized to 300 psig, heated to 120 °C in a Zipper Clave reactor.
- Reaction Time: Approximately 2.5 hours.
- Products: Mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde in a 9:1 ratio.
- Yield: 88% total yield.
- Separation: Distillation and chromatographic methods (GC, HPLC) used to separate isomers.
- Characterization: Gas-liquid chromatography (GLC) and ¹H NMR analysis confirm product identities.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product(s) | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| 1 | Grignard Addition | Octahydro-4,7-methano-inden-5-one | MeMgBr in THF, 15-30 °C, N₂ atmosphere | 5-methyl-octahydro-4,7-methano-inden-5-ol | 90 | Quenched with acetic acid; characterized by ¹H NMR |
| 2 | Dehydration | 5-methyl-octahydro-4,7-methano-inden-5-ol | PTSA, toluene, reflux 120-135 °C, azeotropic water removal | Hexahydro-4,7-methano-indene isomers | 92 | Mixture of olefinic isomers; distilled product |
| 3 | Hydroformylation | Hexahydro-4,7-methano-indene isomers | Rhodium catalyst, CO/H₂ (50:50), 300 psig, 120 °C | Octahydro-4,7-methano-1H-indene-5-acetaldehyde + 6-methyl derivative | 88 | 9:1 mixture; separated by GC/HPLC |
| 4 | Oxidation (Inferred) | Octahydro-4,7-methano-1H-indene-5-acetaldehyde | Standard oxidation reagents or continuous flow oxidation | This compound | Not specified | Industrial methods likely utilize flow reactors |
Analytical and Purification Techniques
- Gas-Liquid Chromatography (GLC): Used to monitor reaction progress and product composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR employed for structural confirmation of intermediates and final products.
- Distillation: Used for purification and isolation of isomeric mixtures.
- Chromatography: High-performance liquid chromatography (HPLC) and silica gel chromatography applied for isomer separation.
- Continuous Flow Reactors: Industrial synthesis benefits from continuous flow setups for better control and scalability.
Chemical Reactions Analysis
Types of Reactions: : Octahydro-4,7-methano-1H-indenecarboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogenated derivatives, nucleophiles (amines, thiols)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohol derivatives
Substitution: Amines, thiols
Scientific Research Applications
Octahydro-4,7-methano-1H-indenecarboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of octahydro-4,7-methano-1H-indenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Aldehyde Derivatives
Compound: Octahydro-4,7-methano-1H-indenecarbaldehyde
- CAS : 250-333-2
- Molecular Formula : $ \text{C}{11}\text{H}{16}\text{O} $
- Properties: Used extensively in perfume compositions due to its stable, woody odor profile. Synthesized via hydrogenation of octahydro-4,7-methano-inden-5-one .
- Safety : Classified as an environmentally hazardous substance (UN 3082) under marine pollutant regulations .
Comparison :
- The aldehyde derivative lacks the acidic proton of the carboxylic acid, reducing hydrogen-bonding capacity and increasing volatility.
- Applications diverge significantly: aldehydes are valued in fragrances, whereas carboxylic acids are more likely used in synthetic intermediates or coordination chemistry.
Ester Derivatives
Methacrylate Esters
Compound: Octahydro-4,7-methano-1H-inden-5-yl 2-methyl-2-propenoate
- CAS: Not explicitly listed; synonyms include Dicyclopentanyl Methacrylate .
- Molecular Formula : $ \text{C}{13}\text{H}{18}\text{O}_2 $
- Properties : Boiling point 296°C, flash point 145°C. Used in polymer production (e.g., resins, adhesives) due to its crosslinking capability .
Hexanedioic Acid Bis-Ester
Compound: 1,6-Bis[(octahydro-4,7-methano-1H-inden-5-yl)methyl] hexanedioate
Comparison :
- Esters exhibit lower reactivity compared to carboxylic acids, enhancing stability for industrial applications.
- Methacrylates prioritize thermal resistance (high boiling points), while bis-esters emphasize bulk material modification.
Alcohol and Amine Derivatives
Compound: Octahydro-4,7-methano-1H-inden-5-ol
- CAS : 13380-89-7
- Molecular Formula : $ \text{C}{10}\text{H}{16}\text{O} $
- Properties : Intermediate in fragrance synthesis; hydrogen bonding enables solubility in polar solvents .
Compound: Octahydro-4,7-methano-1H-indenedimethylamine
- CAS : 68889-71-4
- Molecular Formula : $ \text{C}{12}\text{H}{23}\text{N} $
- Applications: Potential use in surfactants or pharmaceutical intermediates due to basicity .
Comparison :
- Alcohols and amines introduce polar functional groups, altering solubility and biological activity compared to the carboxylic acid.
Ethyl Ester Derivatives
Compound: Ethyl octahydro-4,7-methano-3aH-indene-3a-carboxylate
Comparison :
- Ethyl esters balance reactivity and stability, serving as versatile intermediates in organic synthesis.
Q & A
Q. What are the common synthetic pathways for derivatives of Octahydro-4,7-methano-1H-indenecarboxylic acid?
Derivatives of this compound are typically synthesized via oxidation, reduction, or substitution reactions. For example:
- Oxidation : Produces ketone or aldehyde derivatives (e.g., Octahydro-1H-inden-5-one) .
- Substitution : Forms esters (e.g., Octahydro-1H-inden-5-yl acetate) using acetic anhydride or acyl chlorides .
- Polymerization : Diacrylate derivatives (e.g., (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate) are synthesized via radical polymerization for photoresins .
Methodological Insight : Optimize reaction conditions (e.g., temperature, catalysts) using GC-MS or NMR to track intermediate stability and purity.
Q. How is the thermal stability of this compound characterized?
Thermal analysis involves measuring heat capacity () and decomposition temperatures. For example:
Q. What polymerization mechanisms govern its use in photoresins for additive manufacturing?
The compound’s diacrylate derivatives (e.g., Loctite 3D 3830 resin) undergo free-radical polymerization initiated by UV light. Key factors:
- Crosslinking Density : Controlled by monomer concentration (80–90% diacrylate content) and photoinitiator type .
- Viscoelastic Properties : Post-cure behavior is temperature-dependent, requiring dynamic mechanical analysis (DMA) to model storage/loss moduli .
Methodological Insight : Use photo-DSC to monitor real-time conversion rates and FTIR to track double-bond consumption.
Q. How can contradictions in thermodynamic data across studies be resolved?
Discrepancies in or decomposition temperatures may arise from:
- Purity Variations : Impurities (e.g., residual solvents) alter thermal profiles .
- Measurement Techniques : Adiabatic calorimetry vs. differential scanning calorimetry (DSC) yield differing accuracies (±2–5%) .
Resolution Strategy : Cross-validate data using multiple methods (e.g., DSC, TGA) and report purity levels (≥98% recommended).
Q. What are the structure-property relationships in its derivatives for neutron optics?
Derivatives like (octahydro-4,7-methano-1H-indene-2,5-diyl)bis(methylene) ester are used in nanoparticle-polymer composites for neutron beam splitting . Key considerations:
- Refractive Index Matching : Adjust monomer/nanoparticle ratios (e.g., SiO nanoparticles) to achieve phase contrast .
- Monomer Rigidity : The bicyclic structure enhances thermal stability (up to 145°C) .
Methodological Insight : Use small-angle neutron scattering (SANS) to characterize nanoparticle dispersion in the polymer matrix .
Safety and Regulatory Considerations
Q. What safety protocols are critical for handling this compound?
Key hazards include skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Mitigation strategies:
Q. How does its regulatory status impact academic research?
- EPA Screening : Derivatives like ethyl esters are listed in endocrine disruptor screening programs, requiring ecotoxicity assays .
- Australian AIIC : Polymerized forms are regulated under industrial chemical laws, mandating environmental fate studies for new applications .
Methodological Best Practices
Q. What analytical techniques are recommended for derivative characterization?
Q. How to validate computational models for thermodynamic properties?
- Compare experimental data with ab initio calculations (e.g., Gaussian software) .
- Use molecular dynamics (MD) simulations to predict polymer crosslinking efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
